5-Fluoro-7-methyl-1-benzofuran
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Overview
Description
5-Fluoro-7-methyl-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-methyl-1-benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxyacetophenone and 2-methylphenol.
Etherification: The first step involves the etherification of 5-fluoro-2-hydroxyacetophenone with 2-methylphenol under basic conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes dehydrative cyclization to form the benzofuran ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of transition-metal catalysts to facilitate the cyclization reaction.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-methyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-7-methyl-1-benzofuran has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is investigated for its biological activities, including its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methyl-1-benzofuran involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzofuran: Similar in structure but lacks the 7-methyl group.
7-Fluoro-2-methylbenzofuran: Similar in structure but lacks the 5-fluoro group.
5-Chloro-7-methyl-1-benzofuran: Similar in structure but has a chlorine atom instead of fluorine.
Uniqueness
5-Fluoro-7-methyl-1-benzofuran is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity. The combination of these substituents provides distinct properties that make it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7FO |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
5-fluoro-7-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7FO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 |
InChI Key |
WZPYSMXPDDTJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2)F |
Origin of Product |
United States |
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